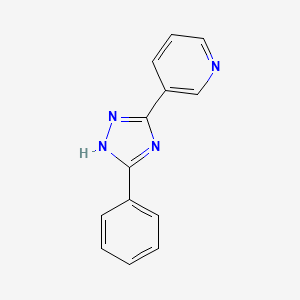

3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-phenyl-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJGTNPLWZSTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346635 | |

| Record name | 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80980-09-2 | |

| Record name | 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights gained from experience. The guide is structured to be a self-validating resource for researchers, detailing the synthesis of key precursors—Nicotinic Acid Hydrazide and Ethyl Benzimidate—followed by the final cyclization reaction. Each stage is supported by detailed protocols, mechanistic diagrams, and citations to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1] Its unique structural features, including the ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, make it a cornerstone in the design of therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated potent antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][3] The target molecule, this compound, incorporates both the versatile 1,2,4-triazole core and a pyridine moiety, another critical pharmacophore, suggesting its potential as a valuable compound for screening libraries and as a precursor for more complex drug candidates.[4] This guide presents a robust and scalable synthesis pathway, emphasizing chemical causality and practical execution.

Retrosynthetic Strategy

The most logical and efficient approach to constructing the target 1,2,4-triazole ring involves the condensation and subsequent cyclization of a hydrazide with an imidate. This strategy disconnects the target molecule into two readily synthesizable precursors: Nicotinic Acid Hydrazide and Ethyl Benzimidate . This pathway is favored due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

A successful synthesis relies on the purity and quality of its starting materials. This section provides detailed protocols for the preparation of the two essential building blocks.

Precursor A: Nicotinic Acid Hydrazide

Nicotinic acid hydrazide (also known as isonicotinoyl hydrazine or Isoniazid) is a fundamental building block. While it can be prepared from nicotinic acid via an acid chloride intermediate, a more common and arguably safer laboratory-scale method involves the direct hydrazinolysis of a nicotinic acid ester.[5][6] This approach avoids the use of harsh chlorinating agents like phosphorus pentachloride.[6]

Workflow for Nicotinic Acid Hydrazide Synthesis

Caption: Experimental workflow for Precursor A synthesis.

Experimental Protocol: Hydrazinolysis of Ethyl Nicotinate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl nicotinate (0.1 mol) and absolute ethanol (100 mL). Stir until the ester has completely dissolved.

-

Reagent Addition: Carefully add hydrazine hydrate (0.2 mol, ~2 equivalents) to the solution dropwise. Causality Note: Hydrazine hydrate is highly reactive and corrosive; slow addition is necessary to control any initial exotherm. An excess of hydrazine ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 200 g of crushed ice with stirring. A white solid precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water. The crude product can be purified by recrystallization from ethanol to yield pure nicotinic acid hydrazide as white crystals.

Precursor B: Ethyl Benzimidate

Ethyl benzimidate is typically prepared via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[7] The reaction is most effectively carried out under anhydrous conditions using hydrogen chloride gas. For laboratory convenience, HCl can be generated in situ or bubbled directly from a cylinder.

Experimental Protocol: Pinner Synthesis of Ethyl Benzimidate

-

Reaction Setup: Equip a three-necked 250 mL flask with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a drying tube (e.g., filled with calcium chloride) on the outlet. Add benzonitrile (0.1 mol) and anhydrous absolute ethanol (0.15 mol) to the flask.

-

Acidification: Cool the mixture in an ice-salt bath to 0 °C. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Causality Note: Anhydrous conditions are critical as the imidate hydrochloride product is sensitive to hydrolysis. The low temperature minimizes the formation of byproducts.

-

Reaction: Continue bubbling HCl until the solution is saturated and a precipitate of the ethyl benzimidate hydrochloride salt begins to form. Stopper the flask tightly and allow it to stand at 0-4 °C for 24 hours.[8]

-

Isolation of Free Base: After the reaction period, pour the mixture onto crushed ice. Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases (pH ~8).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude ethyl benzimidate as an oil or low-melting solid, which can be used in the next step without further purification.[8]

Core Synthesis: Formation of this compound

The final step involves the condensation of the two precursors. The reaction proceeds via the initial formation of an N-acyl-imidate intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol and water to form the stable 1,2,4-triazole ring. This method is a well-established route for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles.[9][10]

Mechanism of 1,2,4-Triazole Formation

Caption: Proposed mechanism for the final cyclization step.

Experimental Protocol: Cyclization Reaction

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.05 mol) and ethyl benzimidate (0.05 mol) in 50 mL of a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol.

-

Heating: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain for 8-12 hours. The reaction progress can be monitored by TLC. Causality Note: The elevated temperature is necessary to drive the cyclization and dehydration steps, which involve the elimination of stable small molecules (ethanol and water).

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product, this compound.

Characterization Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes typical data.

| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | Appearance | 1H NMR (δ, ppm) Key Signals |

| Nicotinic Acid Hydrazide | C₆H₇N₃O | 137.14 | 160-164[5] | White Crystalline Powder | ~9.6 (s, 1H, -CONH-), ~4.6 (s, 2H, -NH₂), 7.4-9.0 (m, 4H, Pyridyl-H)[11] |

| Ethyl Benzimidate HCl | C₉H₁₂ClNO | 185.65 | ~125 (dec.) | White Solid | ~1.4 (t, 3H, -CH₃), ~4.5 (q, 2H, -OCH₂-), 7.4-7.8 (m, 5H, Phenyl-H) |

| Final Product | C₁₃H₁₀N₄ | 222.25 | ~255-256[12] | Off-white Solid | ~14.0 (br s, 1H, Triazole N-H), 7.4-9.2 (m, 9H, Phenyl-H & Pyridyl-H) |

Note: Exact NMR shifts are solvent-dependent. Data for the final product is analogous to similar structures found in the literature.[12]

Field Insights and Troubleshooting

-

Purity of Precursors: The final cyclization reaction is sensitive to the purity of the nicotinic acid hydrazide and ethyl benzimidate. Ensure precursors are thoroughly dried and, if necessary, purified before use to maximize the yield and minimize side products.

-

Hydrolysis: Ethyl benzimidate is susceptible to hydrolysis back to ethyl benzoate, especially under neutral or acidic aqueous conditions. During its workup, perform the neutralization and extraction steps efficiently to minimize contact time with water.

-

Tautomerism: The final product, a 4H-1,2,4-triazole, can exist in tautomeric forms (1H- and 2H-).[13] The 4H tautomer is generally the most stable for 3,5-disubstituted-1,2,4-triazoles. Spectroscopic analysis (NMR) should confirm the predominant form.

-

Alternative Routes: While the imidate-hydrazide route is robust, an alternative involves the reaction of nicotinic acid hydrazide with benzonitrile, often catalyzed by a base or acid. However, this reaction can require harsher conditions. Another common method for 1,2,4-triazole synthesis is the Einhorn–Brunner reaction, which involves condensing diacylamines with hydrazines.[14]

Conclusion

This guide has detailed a reliable and well-documented synthetic pathway for this compound. By breaking down the process into the synthesis of key precursors followed by the final cyclization, researchers can systematically approach the target. The emphasis on the rationale behind experimental conditions, coupled with detailed protocols and characterization data, provides a comprehensive framework for the successful synthesis of this valuable heterocyclic compound, paving the way for further investigation into its potential biological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(H)-1,2,4-triazole derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic Acid Hydrazide|High-Purity Research Chemical [benchchem.com]

- 6. jrmg.um.edu.my [jrmg.um.edu.my]

- 7. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. ijsr.net [ijsr.net]

- 14. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine: Methodologies and Expected Spectral Features

Molecular Structure and Overview

3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine is a bicyclic aromatic compound with the molecular formula C₁₃H₁₀N₄ and a molecular weight of 222.25 g/mol .[4] Its structure features a central 1,2,4-triazole ring substituted with a phenyl group at position 5 and a pyridine ring at position 3. The presence of the N-H proton on the triazole ring allows for tautomerism and introduces a key handle for spectroscopic identification.

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

A robust characterization of the target molecule involves a multi-technique approach to unambiguously confirm its structure, purity, and identity. The typical workflow is outlined below.

Caption: Standard workflow for spectroscopic characterization.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as the solvent of choice due to its ability to dissolve a wide range of organic compounds and to clearly resolve the exchangeable N-H proton.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d₆ at ~2.50 ppm.

-

Expected Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the three key components of the molecule: the triazole N-H, the phenyl ring protons, and the pyridine ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| > 14.0 | Broad Singlet (br s) | 1H | NH (Triazole) | The acidic proton on the nitrogen of the 1,2,4-triazole ring is expected to be significantly deshielded and appear far downfield. This signal is characteristic of such systems.[5] |

| ~ 9.10 | Doublet (d) or Singlet (s) | 1H | H-2'' (Pyridine) | This proton is ortho to the pyridine nitrogen and adjacent to the point of substitution, making it the most deshielded proton on the pyridine ring. |

| ~ 8.70 | Doublet (d) | 1H | H-6'' (Pyridine) | This proton is also ortho to the pyridine nitrogen and will appear downfield, coupled to H-5''. |

| ~ 8.30 | Doublet of Doublets (dd) | 1H | H-4'' (Pyridine) | This proton is para to the nitrogen and will show coupling to both H-5'' and H-2''. |

| ~ 8.05 | Multiplet (m) | 2H | H-2', H-6' (Phenyl) | The ortho protons of the phenyl ring are deshielded by the adjacent triazole ring. |

| ~ 7.60 | Multiplet (m) | 3H | H-3', H-4', H-5' (Phenyl) | The meta and para protons of the phenyl ring will appear as a complex multiplet further upfield. |

| ~ 7.50 | Doublet of Doublets (dd) | 1H | H-5'' (Pyridine) | This proton is meta to the nitrogen and will show coupling to both H-4'' and H-6''. |

Carbon-13 (¹³C) NMR Spectroscopy

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insights into their electronic environment and functional group type.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, as the natural abundance of ¹³C is low.

-

Expected Spectral Data and Interpretation

A total of 11 distinct signals are expected, as symmetry would make C-2'/C-6' and C-3'/C-5' of the phenyl ring chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~ 160.0 | C 5 (Triazole) | The carbon atom attached to the phenyl group and two nitrogen atoms will be significantly deshielded. |

| ~ 155.0 | C 3 (Triazole) | The carbon atom attached to the pyridine ring and two nitrogen atoms will also be highly deshielded. |

| ~ 151.0 | C 6'' (Pyridine) | Carbons adjacent to the pyridine nitrogen are typically found in this downfield region. |

| ~ 148.5 | C 2'' (Pyridine) | Similar to C6'', this carbon is highly influenced by the electronegative nitrogen. |

| ~ 137.0 | C 4'' (Pyridine) | The para carbon of the pyridine ring. |

| ~ 131.0 | C 4' (Phenyl) | The para carbon of the phenyl ring. |

| ~ 130.0 | C 1' (Phenyl) | The ipso-carbon of the phenyl ring, attached to the triazole. Its intensity may be lower. |

| ~ 129.5 | C 3', C 5' (Phenyl) | The meta carbons of the phenyl ring. |

| ~ 127.0 | C 2', C 6' (Phenyl) | The ortho carbons of the phenyl ring. |

| ~ 124.0 | C 5'' (Pyridine) | One of the upfield carbons of the pyridine ring. |

| ~ 122.0 | C 3'' (Pyridine) | The ipso-carbon of the pyridine ring, attached to the triazole. |

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the precise molecular weight of a compound, allowing for the unambiguous calculation of its elemental formula. Fragmentation patterns can further corroborate the proposed structure.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation.

-

Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with an ESI source.

-

Parameters:

-

Ionization Mode: Positive Ion Mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Calibration: Use a known calibrant to ensure high mass accuracy (< 5 ppm).

-

Expected Data and Interpretation

| m/z (Calculated) | Ion | Rationale & Notes |

| 223.0984 | [M+H]⁺ | The protonated molecular ion is the primary species expected. Its accurate mass is the most crucial piece of data for confirming the elemental formula C₁₃H₁₁N₄⁺. |

| 245.0803 | [M+Na]⁺ | The sodium adduct is commonly observed and serves as a secondary confirmation of the molecular weight. |

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation can be induced. The 1,2,4-triazole ring is known to undergo characteristic cleavages.[6]

Caption: Plausible ESI-MS fragmentation pathways for the protonated molecule.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

Expected Data and Interpretation

The IR spectrum will be dominated by absorptions from the N-H bond and the aromatic rings.

| Predicted Frequency (cm⁻¹) | Vibration Type | Assignment | Rationale & Notes |

| 3200 - 3000 | N-H Stretch | Triazole N-H | A broad to medium peak characteristic of N-H stretching in a hydrogen-bonded system. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Multiple sharp, weaker peaks corresponding to the C-H bonds on the phenyl and pyridine rings. |

| 1620 - 1450 | C=N & C=C Stretch | Ring Skeletal Vibrations | A complex series of strong to medium bands from the stretching of C=N bonds in the triazole and pyridine rings, and C=C bonds in all three rings. |

| 900 - 675 | C-H Bend (oop) | Aromatic C-H out-of-plane bending | Strong absorptions that are diagnostic of the substitution patterns on the aromatic rings. Expect bands for monosubstituted phenyl and 3-substituted pyridine. |

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. Key identifying features include: the downfield N-H proton signal (>14 ppm) in ¹H NMR, the characteristic pattern of 11 signals in the ¹³C NMR spectrum, a highly accurate mass measurement of the [M+H]⁺ ion at m/z 223.0984, and the presence of N-H and aromatic C=N/C=C stretching bands in the IR spectrum. By following the detailed protocols and utilizing the expected spectral data outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a molecule comprising three distinct aromatic systems—a pyridine ring, a phenyl ring, and a 1,2,4-triazole core—its structural elucidation presents a unique set of challenges and opportunities for spectroscopic analysis. This document offers a detailed examination of expected chemical shifts, coupling constants, and the profound influence of solvent choice on spectral features. It provides field-proven, step-by-step protocols for sample preparation and data acquisition, including advanced 2D NMR techniques for unambiguous signal assignment. The guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural verification and characterization of complex nitrogen-containing heterocyclic compounds.

Introduction: The Imperative for Spectroscopic Precision

This compound belongs to a class of nitrogen-rich heterocyclic compounds that are foundational scaffolds in modern pharmacology. The 1,2,4-triazole core is a well-established pharmacophore known for a wide spectrum of biological activities.[1][2] The precise arrangement and connectivity of the constituent pyridine, phenyl, and triazole rings are paramount to the molecule's function and its ability to interact with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.[3] It provides unparalleled insight into the molecular framework by mapping the chemical environment of each proton and carbon atom. This guide moves beyond a theoretical overview to provide a practical, in-depth framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, emphasizing the causality behind experimental choices to ensure data of the highest quality and integrity.

Molecular Architecture and Spectroscopic Considerations

The structure of this compound is a composite of three distinct electronic environments. A successful NMR analysis hinges on understanding the expected spectral contributions from each moiety and their interplay.

Figure 1: Annotated structure of this compound with systematic numbering.

-

Pyridine Ring: As a 3-substituted ring, four distinct proton signals are expected. The protons ortho to the nitrogen (H2' and H6') will be the most deshielded due to the inductive electron-withdrawing effect of the nitrogen atom.[3]

-

Phenyl Ring: This monosubstituted ring will produce three sets of proton signals: ortho (H2''/H6''), meta (H3''/H5''), and para (H4''). These typically appear as complex multiplets in the aromatic region.

-

4H-1,2,4-Triazole Ring: The most diagnostic feature is the N4-H proton. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its exchangeable nature and participation in hydrogen bonding.[4] In a hydrogen-bond accepting solvent like DMSO-d₆, this proton is expected to appear as a broad singlet at a very low field (δ > 12 ppm), a key indicator of the 4H-tautomer.[1] The two carbon atoms of the triazole ring (C3 and C5) are significantly deshielded by the adjacent nitrogen atoms.

¹H NMR Spectral Analysis: A Predictive Approach

A detailed prediction of the ¹H NMR spectrum is crucial for targeted data analysis. The spectrum can be logically divided into three regions corresponding to the molecular fragments.

-

Pyridine Protons (δ 8.0 - 9.5 ppm):

-

H2': Expected to be the most downfield proton due to its proximity to the electronegative pyridine nitrogen and the triazole ring. It will likely appear as a doublet of doublets (dd) or a more complex multiplet.

-

H6': Also significantly downfield, appearing as a doublet.

-

H4' & H5': These protons will be in a more shielded region of the pyridine signals and will show characteristic ortho and meta couplings.[3]

-

-

Phenyl Protons (δ 7.4 - 8.0 ppm):

-

The five protons of the phenyl ring will appear as a series of multiplets. The ortho protons (H2''/H6'') are typically found slightly downfield from the meta (H3''/H5'') and para (H4'') protons.

-

-

Triazole NH Proton (δ 13.0 - 15.0 ppm in DMSO-d₆):

-

A broad singlet, whose integration corresponds to one proton, is the hallmark of the 4H-1,2,4-triazole tautomer. Its broadness is due to quadrupolar coupling with the adjacent ¹⁴N nuclei and chemical exchange. This signal will disappear upon the addition of D₂O, a definitive test for an exchangeable proton.[1]

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Triazole N4-H | 13.0 - 15.0 | br s | - |

| Pyridine H2' | 9.2 - 9.4 | dd | ³J ≈ 4-5, ⁴J ≈ 1-2 |

| Pyridine H6' | 8.7 - 8.9 | d | ³J ≈ 4-6 |

| Pyridine H4' | 8.2 - 8.4 | dt | ³J ≈ 7-8, ⁴J ≈ 1-2 |

| Pyridine H5' | 7.5 - 7.7 | m | - |

| Phenyl H2''/H6'' (ortho) | 7.9 - 8.1 | m | - |

| Phenyl H3''/H5''/H4'' (meta, para) | 7.4 - 7.6 | m | - |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom, including the quaternary carbons that are invisible in the ¹H NMR spectrum.

-

Triazole Carbons (δ 150 - 165 ppm): The C3 and C5 carbons of the triazole ring are expected to be the most downfield signals in the spectrum (excluding any carboxyl or carbonyl carbons if present in derivatives). Their significant deshielding is a direct consequence of being bonded to two nitrogen atoms.[1]

-

Pyridine Carbons (δ 120 - 155 ppm): The chemical shifts of the pyridine carbons are heavily influenced by their position relative to the nitrogen atom. The C2' and C6' carbons will be more deshielded than C3', C4', and C5'.[3]

-

Phenyl Carbons (δ 125 - 140 ppm): The six phenyl carbons will appear in the typical aromatic carbon region. The signal for the ipso-carbon (C1''), attached to the triazole ring, may be of lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| Triazole C3 / C5 | 150 - 165 | Most downfield carbons, quaternary. |

| Pyridine C2' / C6' | 148 - 155 | Deshielded by adjacent nitrogen. |

| Phenyl C1'' (ipso) | 128 - 132 | Quaternary, may have lower intensity. |

| Phenyl C2''-C6'' | 126 - 131 | Aromatic CH carbons. |

| Pyridine C3' / C4' / C5' | 120 - 138 | Aromatic CH and quaternary carbons. |

Experimental Methodology: A Protocol for Success

The quality of NMR data is directly dependent on rigorous experimental technique. The following protocols are designed to be self-validating systems for generating high-fidelity spectra.

Protocol 1: Sample Preparation and 1D NMR Acquisition

This protocol outlines the standard procedure for preparing a sample for both ¹H and ¹³C NMR analysis.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves a wide range of organic molecules, and its ability to act as a hydrogen bond acceptor is critical for slowing the exchange rate of the triazole N-H proton, allowing for its clean observation as a distinct, albeit broad, signal at a low field.

Step-by-Step Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% TMS as an internal standard) to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Spectrometer Insertion: Carefully insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.

-

¹H Acquisition:

-

Set the spectral width to cover a range of -1 to 16 ppm to ensure all signals, including the low-field NH proton, are captured.

-

Use a standard 90° pulse.

-

Set the relaxation delay (d1) to at least 2-3 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0 to 180 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

References

Mass spectrometry of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including notable antifungal drugs like fluconazole and itraconazole.[1] Its unique chemical properties, metabolic stability, and capacity for hydrogen bonding make it a privileged structure in drug design. The compound this compound, which incorporates both a phenyl and a pyridine moiety, represents a class of N-heterocyclic compounds with significant pharmacological potential. Accurate structural elucidation and sensitive quantification are paramount during the discovery and development phases of such molecules.

Mass spectrometry (MS) is an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the mass spectrometric behavior of this compound. We will explore the rationale behind method development, from ionization techniques to fragmentation analysis, and present a validated protocol for its characterization.

Physicochemical Profile and Ionization Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's chemical nature. This knowledge dictates the choice of ionization technique and instrument parameters.

Chemical Structure and Properties

The structure of this compound (CAS 80980-09-2) contains multiple basic nitrogen atoms within the pyridine and triazole rings, making it an ideal candidate for analysis in positive-ion mode.[3]

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₄ |

| Monoisotopic Mass | 222.0905 Da |

| Predicted [M+H]⁺ m/z | 223.0978 |

Rationale for Ionization Technique Selection

The choice of ionization method is critical and depends on the analyte's volatility, thermal stability, and polarity.[4][5]

-

Electrospray Ionization (ESI): ESI is the premier choice for polar, non-volatile, and thermally labile molecules like the topic compound.[6][7] It is a "soft" ionization technique that typically generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it perfect for accurate molecular weight determination.[7][8] The basic nitrogens on the pyridine and triazole rings are readily protonated in the acidic mobile phase commonly used with ESI, leading to a strong signal in positive-ion mode.

-

Why Not Other Techniques?

-

Electron Ionization (EI): EI is a "hard" ionization technique requiring the sample to be volatile and thermally stable.[7][8] It bombards the molecule with high-energy electrons, causing extensive fragmentation that can make it difficult to identify the molecular ion. Given the compound's relatively high molecular weight and complex structure, it is likely to decompose before vaporization, making EI unsuitable.

-

Atmospheric Pressure Chemical Ionization (APCI): While APCI is suitable for less polar compounds than ESI, ESI is generally preferred for molecules with multiple basic sites that are easily protonated in solution.[6]

-

Therefore, all subsequent discussions will focus on an experimental design centered around Electrospray Ionization (ESI).

Tandem Mass Spectrometry (MS/MS) and Fragmentation

While a full scan (MS1) mass spectrum confirms the molecular weight via the [M+H]⁺ ion, it provides little structural information. Tandem mass spectrometry (MS/MS) is required to unlock the structural details. In this process, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas (like nitrogen or argon), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions. The pattern is a composite of the known fragmentation behaviors of the 1,2,4-triazole ring and its pyridine and phenyl substituents.[9][10]

Key fragmentation pathways for 1,2,4-triazole derivatives often involve ring cleavage, including the loss of a stable nitrogen molecule (N₂) or hydrogen cyanide (HCN).[9] Similarly, pyridine derivatives characteristically lose HCN.[10]

A proposed fragmentation scheme for the [M+H]⁺ ion (m/z 223.1) is as follows:

-

Loss of Nitrogen (N₂): A common pathway for triazoles is the elimination of a nitrogen molecule, which would lead to a fragment ion at m/z 195.1 .[9]

-

Loss of Hydrogen Cyanide (HCN): Cleavage of the pyridine ring can result in the neutral loss of HCN, producing a fragment at m/z 196.1 .[10]

-

Formation of Phenyl Cation: Cleavage of the C-C bond between the phenyl and triazole rings can generate the stable phenyl cation (C₆H₅⁺ ) at m/z 77.0 .

-

Formation of Pyridyl-containing Fragments: Cleavage can also lead to ions containing the pyridine ring. For example, a protonated pyridine fragment would appear at m/z 79.0 .

The following diagram illustrates these primary fragmentation routes.

Caption: Proposed MS/MS fragmentation of protonated this compound.

Predicted Major Fragment Ions

| Predicted m/z | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 196.1 | HCN | C H N | [M+H - HCN]⁺ |

| 195.1 | N₂ | N₂ | [M+H - N₂]⁺ |

| 79.0 | C₈H₅N₃ | C₈ H₅ N₃ | Protonated Pyridine |

| 77.0 | C₇H₅N₄ | C₇ H₅ N₄ | Phenyl Cation |

A Validated Experimental Protocol

This section provides a self-validating, step-by-step protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS). The protocol is based on established methods for analyzing similar N-heterocyclic compounds.[9][11]

Experimental Workflow Diagram

Caption: HPLC-MS/MS workflow for the analysis of the target compound.

Step-by-Step Methodology

-

Standard Preparation: a. Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol. b. Perform a serial dilution to create working standards. For initial method development, a 1.0 µg/mL solution is appropriate. c. The final dilution should be made in the initial mobile phase composition (e.g., 95% Mobile Phase A) to ensure good peak shape.

-

HPLC-MS/MS Instrumentation and Conditions: The following parameters are based on a typical system like an Agilent 1260 Infinity HPLC with a 6120 series mass spectrometer, but are readily adaptable to other platforms.[9][11]

| Parameter | Setting | Rationale |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for aromatic heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation ([M+H]⁺ formation) for ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound and clean the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL | A small volume to prevent overloading the column and detector. |

| Ion Source | ESI, Positive Mode | Chosen based on the analyte's chemical properties. |

| Drying Gas Temp. | 350 °C | To effectively desolvate the ESI droplets. |

| Drying Gas Flow | 10 L/min | Assists in desolvation. |

| Capillary Voltage | 4000 V | Creates the electrospray plume. |

| Fragmentor Voltage | 100-200 V | Induces fragmentation in the source or collision cell (parameter may be named differently, e.g., Collision Energy). |

| MS1 Scan Range | m/z 100-500 | To detect the [M+H]⁺ ion. |

| MS2 Precursor Ion | m/z 223.1 | The ion selected for fragmentation. |

-

Data Acquisition and Analysis: a. Perform an initial full scan (MS1) analysis to confirm the presence and retention time of the [M+H]⁺ ion at m/z 223.1. b. Create a new method for MS/MS analysis. Set the instrument to isolate the precursor ion at m/z 223.1 and acquire a product ion spectrum. c. Vary the fragmentor voltage or collision energy (e.g., in steps of 10 eV) to observe how the fragmentation pattern changes. Low energy will produce fewer fragments, while higher energy will reveal more extensive fragmentation.[9][11] d. Compare the acquired experimental fragment m/z values with the predicted values in Table 3. High-resolution mass spectrometry can be used to confirm the elemental composition of each fragment.

Applications in Research and Drug Development

The ability to reliably characterize this compound and its analogues using mass spectrometry is crucial for several applications:

-

Structural Confirmation: Verifying the identity of newly synthesized compounds.

-

Impurity Profiling: Identifying and quantifying synthesis-related impurities or degradation products.

-

Metabolite Identification: In drug metabolism studies, MS/MS is used to identify metabolites by looking for predicted mass shifts (e.g., +16 Da for hydroxylation) on the parent molecule, while observing the retention of key structural fragments.

-

Pharmacokinetic (PK) Studies: Quantifying the concentration of the drug in biological matrices (e.g., plasma) over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using HPLC coupled with positive-mode electrospray ionization tandem mass spectrometry. The compound readily forms a protonated molecular ion [M+H]⁺ at m/z 223.1. Subsequent collision-induced dissociation yields a characteristic fragmentation pattern, primarily involving the loss of N₂ and HCN, and the formation of constituent ring cations. The detailed protocol and fragmentation analysis presented in this guide provide a robust framework for the reliable identification, structural elucidation, and quantification of this important class of N-heterocyclic compounds, supporting their advancement in chemical research and drug development.

References

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.80980-09-2 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 4. as.uky.edu [as.uky.edu]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 11. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Crystal structure of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

An In-depth Technical Guide on the Crystal Structure of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine

This guide provides a comprehensive technical overview of the crystal structure of this compound. As a molecule of significant interest in medicinal chemistry and materials science, understanding its solid-state architecture is paramount for predicting its physicochemical properties and guiding the development of new functional materials and therapeutic agents. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3][4] The strategic incorporation of phenyl and pyridine rings is anticipated to modulate these activities and introduce novel supramolecular interactions.

While a dedicated crystallographic study for this specific molecule is not publicly available, this guide will leverage established synthetic methodologies and crystallographic data from closely related analogues to present a predictive yet robust analysis of its structure. This approach, rooted in the principles of crystal engineering, allows for a scientifically rigorous exploration of the molecule's likely solid-state behavior.

Proposed Synthesis and Crystallization

The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-documented area of heterocyclic chemistry. A highly probable and efficient route to this compound involves the cyclization of a key intermediate derived from readily available starting materials. The proposed synthetic pathway is outlined below.

Experimental Protocol: Synthesis

-

Synthesis of N'-benzoylpyridine-3-carbohydrazide:

-

To a solution of isoniazid (pyridine-3-carbohydrazide) in a suitable solvent such as methanol, an equimolar amount of benzoyl chloride is added dropwise at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate is filtered, washed with cold methanol, and dried to yield the N'-benzoylpyridine-3-carbohydrazide intermediate.

-

-

Cyclization to this compound:

-

The N'-benzoylpyridine-3-carbohydrazide is refluxed with an excess of hydrazine hydrate.

-

Alternatively, cyclization can be achieved by heating the intermediate in the presence of a base such as sodium hydroxide, followed by acidification.[5]

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the target compound.

-

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified compound. A variety of solvents should be screened, including ethanol, methanol, acetonitrile, and dimethylformamide (DMF), to identify the optimal conditions for crystal growth.

Caption: Proposed synthetic workflow for this compound.

Predicted Crystal Structure and Molecular Geometry

Based on the crystal structures of analogous 3,4,5-trisubstituted 1,2,4-triazoles, we can predict the key crystallographic parameters and molecular geometry of the title compound.[6][7][8]

Predicted Crystallographic Data

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic | Commonly observed for similar triazole derivatives.[6][7] |

| Space Group | P2₁/c or C2/c | Centrosymmetric space groups are prevalent for such molecules. |

| a (Å) | 9 - 12 | Based on unit cell dimensions of related structures.[6] |

| b (Å) | 10 - 15 | Based on unit cell dimensions of related structures.[6] |

| c (Å) | 13 - 16 | Based on unit cell dimensions of related structures.[6] |

| β (°) | 95 - 115 | Typical for the monoclinic system.[7] |

| Z | 4 | A common number of molecules in the unit cell for this molecular size.[6] |

| V (ų) | 1300 - 1600 | Estimated from the predicted unit cell parameters. |

| Calculated Density (g/cm³) | 1.3 - 1.4 | Consistent with similar organic molecules. |

Molecular Conformation

The molecule is expected to be largely planar, with some torsion between the rings to alleviate steric hindrance. The dihedral angle between the triazole ring and the pyridine ring is predicted to be relatively small, likely in the range of 10-30°.[6][7] The phenyl ring is expected to be twisted with respect to the triazole ring, with a dihedral angle potentially ranging from 30° to 70°.[6] This twist is a common feature in such systems and is influenced by the packing forces in the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds and π-π stacking interactions, which are crucial in dictating the overall supramolecular architecture.

Hydrogen Bonding

The 4H-1,2,4-triazole ring provides a key hydrogen bond donor (N-H) and several acceptor sites (the nitrogen atoms of the triazole and pyridine rings). The primary and most robust intermolecular interaction is expected to be a classic N-H···N hydrogen bond, forming either centrosymmetric dimers or extended chains. C-H···N and C-H···π interactions are also likely to contribute to the overall stability of the crystal lattice.[9][10]

π-π Stacking Interactions

The presence of three aromatic rings (phenyl, triazole, and pyridine) suggests that π-π stacking interactions will play a significant role in the crystal packing. These interactions are likely to occur between the phenyl and pyridine rings of adjacent molecules, contributing to the formation of a three-dimensional network. The centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å.[11]

Caption: Predicted key intermolecular interactions in the crystal lattice.

Hirshfeld Surface Analysis: A Quantitative Insight

To provide a more detailed and quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis would be an invaluable tool.[11][12][13][14][15] This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of all intermolecular contacts.

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These are normalized by the van der Waals radii of the respective atoms to create a d_norm surface. Close intermolecular contacts are highlighted as red spots on the d_norm surface.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, it is anticipated that the most significant contributions to the overall crystal packing would come from H···N/N···H, H···H, and C···H/H···C contacts, confirming the importance of hydrogen bonding and van der Waals forces.[11]

Potential Applications in Drug Development

The structural insights gained from the crystallographic analysis of this compound are directly relevant to its potential applications in drug development. The 1,2,4-triazole scaffold is present in numerous FDA-approved drugs, and derivatives are actively being investigated for a wide range of therapeutic applications, including as anticancer, antifungal, antibacterial, and antitubercular agents.[1][2][4][16] Understanding the solid-state structure can aid in the rational design of new derivatives with improved solubility, stability, and bioavailability. Furthermore, the detailed knowledge of intermolecular interactions can inform the design of co-crystals and polymorphs with tailored pharmaceutical properties.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By drawing upon established synthetic methods and crystallographic data from analogous compounds, we have elucidated the likely molecular geometry, supramolecular assembly, and key intermolecular interactions. The proposed framework, combining synthesis, X-ray crystallography, and computational analysis, provides a robust platform for the future experimental investigation of this promising molecule and its derivatives. The insights presented herein are of significant value to researchers in the fields of medicinal chemistry, materials science, and crystal engineering.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Expanding Therapeutic Universe of 1,2,4-Triazoles: A Technical Guide to Their Biological Activities

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, render it a "privileged scaffold" for the design of novel therapeutic agents.[2][3] This versatile nucleus is a key structural component in a multitude of clinically approved drugs, demonstrating a remarkable breadth of biological activities that span antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory applications.[1][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of 1,2,4-triazole derivatives. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of their therapeutic potential.

Antifungal Activity: Disrupting the Fungal Cell Membrane

The most well-established and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[5] Azole antifungals, such as fluconazole and itraconazole, are mainstays in the clinical management of mycoses.[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is responsible for producing the major sterol component of the fungal cell membrane.[7] By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazole derivatives block the conversion of lanosterol to ergosterol.[8] This disruption leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and integrity, and ultimately inhibiting fungal growth.[8]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR)

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring. Key SAR insights include:

-

N-1 Substitution: The substituent at the N-1 position is crucial for activity. Typically, a substituted phenyl group, often containing halogen atoms like fluorine or chlorine, enhances potency. For instance, the difluorophenyl group in fluconazole is a key feature for its broad-spectrum activity.

-

Side Chain: The nature of the side chain attached to the carbon atom of the triazole ring also plays a vital role. The presence of a tertiary alcohol and a second heterocyclic ring, as seen in voriconazole, can broaden the antifungal spectrum.

-

Stereochemistry: The stereochemistry of the chiral centers in the side chain can significantly impact antifungal activity. For example, the (2R, 3R) configuration in voriconazole is essential for its high potency.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

A standardized method for determining the in vitro activity of antifungal agents is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Prepare Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[9]

-

Prepare Drug Dilutions: Perform serial twofold dilutions of the 1,2,4-triazole derivative in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[10]

-

Reading Results: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[10] This can be assessed visually or by using a spectrophotometer to measure optical density.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The 1,2,4-triazole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action.[11]

Mechanisms of Action

1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition:

-

Kinase Inhibition: Many triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[12][13]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]

-

-

Apoptosis Induction: A number of 1,2,4-triazole compounds have been demonstrated to induce programmed cell death in cancer cells through various signaling pathways.

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of 1,2,4-triazole derivatives is highly dependent on their substitution patterns:

-

Aromatic Substituents: The presence of specific aryl or heteroaryl groups at various positions of the triazole ring is often critical for potent antiproliferative activity. For example, compounds with a 3-bromophenylamino moiety have shown significant cytotoxic effects.[15]

-

Linker Moiety: The nature of the linker connecting the triazole core to other pharmacophores can influence the mechanism of action and potency.

-

Hybrid Molecules: Combining the 1,2,4-triazole scaffold with other known anticancer pharmacophores has emerged as a successful strategy to develop potent and selective anticancer agents.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.[2][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity: A Renewed Hope Against Drug Resistance

With the rise of antibiotic resistance, the development of new antibacterial agents is a critical global health priority. 1,2,4-triazole derivatives have shown promise as a new class of antibacterial compounds.[18][19]

Mechanism of Action

The antibacterial mechanisms of 1,2,4-triazoles are still being elucidated, but several potential targets have been identified, including:

-

DNA Gyrase and Topoisomerase IV Inhibition: Some triazole-quinolone hybrids have been shown to inhibit these essential bacterial enzymes, which are involved in DNA replication and repair.[3]

-

Inhibition of other essential bacterial enzymes.

Structure-Activity Relationship (SAR)

Key SAR findings for antibacterial 1,2,4-triazole derivatives include:

-

Hybridization: The fusion of the 1,2,4-triazole ring with other known antibacterial pharmacophores, such as quinolones (e.g., ciprofloxacin), has proven to be a highly effective strategy for developing potent antibacterial agents.[3]

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups on a phenyl ring attached to the triazole nucleus can enhance antibacterial activity.

-

Thione/Thiol Derivatives: The presence of a thione or thiol group at the C-3 or C-5 position of the triazole ring is often associated with significant antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.[20]

Protocol:

-

Prepare Bacterial Inoculum: Grow a fresh culture of the test bacterium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL.[21]

-

Prepare Compound Dilutions: Perform serial twofold dilutions of the 1,2,4-triazole derivative in a 96-well plate containing MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[22]

Antiviral and Anti-inflammatory Activities: Emerging Frontiers

Beyond their established roles, 1,2,4-triazole derivatives are gaining attention for their potential antiviral and anti-inflammatory activities.

Antiviral Activity

Several 1,2,4-triazole derivatives have demonstrated activity against a range of viruses, including influenza, HIV, and hepatitis viruses.[4][23] The well-known antiviral drug ribavirin contains a 1,2,4-triazole carboxamide moiety.[1] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes.[7]

Anti-inflammatory Activity

1,2,4-triazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[13][24][25]

Caption: Inhibition of the COX pathway by 1,2,4-triazole derivatives.

Data Summary

The following tables summarize the biological activities of selected 1,2,4-triazole derivatives.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15 | MDA-MB-231 (Breast) | 3.48 | [10] |

| Compound 20 | MDA-MB-231 (Breast) | 5.95 | [10] |

| Compound 8c | - | EGFR Inhibition: 3.6 | [13] |

| Compound 10a | MCF-7 (Breast) | 6.43 | [8] |

| Compound 10a | Hela (Cervical) | 5.6 | [8] |

| Compound 17 | MCF-7 (Breast) | 0.31 | [25] |

| Compound 22 | Caco-2 (Colon) | 4.98 | [25] |

| Compound 19c | MCF-7 (Breast) | 9-16 | [16] |

| Compound 19f | HEP-3B (Liver) | 4.5-14 | [16] |

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Ofloxacin-triazole hybrid | S. aureus | 0.25 - 1 | [17] |

| Clinafloxacin-triazole hybrid | S. aureus | 0.25 - 32 | [17] |

| Compound II | E. coli | 0.039 - 1.25 | [18] |

| Ciprofloxacin-triazole hybrid | MRSA | 0.046 - 3.11 (µM) | [20] |

| Compound 39c | E. coli | 3.125 | [20] |

| Compound 39h | P. aeruginosa | 3.125 | [20] |

| Compound 2h | Various bacteria | 0.0002 - 0.0033 (mM) | [1] |

| Benzimidazole-triazole hybrid 6b | C. glabrata | 0.97 | [9] |

| Benzimidazole-triazole hybrid 6i | C. glabrata | 0.97 | [9] |

| Benzimidazole-triazole hybrid 6j | C. glabrata | 0.97 | [9] |

Conclusion and Future Perspectives

The 1,2,4-triazole nucleus continues to be a remarkably fruitful scaffold in the quest for new and improved therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of biological activity and the exploration of diverse mechanisms of action. The ongoing challenge of drug resistance in infectious diseases and cancer necessitates the continued exploration of novel chemical entities, and 1,2,4-triazole derivatives represent a highly promising avenue of research. Future efforts will likely focus on the rational design of more selective and potent derivatives, the development of novel hybrid molecules with multi-target activities, and a deeper understanding of their mechanisms of action to guide the development of the next generation of 1,2,4-triazole-based drugs.

References

- 1. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medicine.dp.ua [medicine.dp.ua]

- 19. mdpi.com [mdpi.com]

- 20. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Medicinal Chemistry of Pyridine-Containing Triazoles

Executive Summary

The fusion of distinct pharmacophores into hybrid molecules is a cornerstone of modern drug discovery, aimed at creating novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide delves into the medicinal chemistry of pyridine-containing triazoles, a class of heterocyclic hybrids that has garnered significant attention for its broad therapeutic potential. By combining the structural features of pyridine, a prevalent scaffold in FDA-approved drugs, with the versatile and stable triazole ring, researchers have developed a plethora of compounds with promising anticancer, antimicrobial, and antiviral activities.[1][2][3][4] This document provides a comprehensive overview of the synthetic strategies employed to create these molecules, an in-depth analysis of their structure-activity relationships (SAR) across various therapeutic areas, and detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount due to their diverse biological functions and ability to engage with a wide array of biological targets.[3] The pyridine ring, a six-membered aromatic heterocycle, is a key structural motif found in numerous natural products and synthetic drugs, valued for its ability to participate in hydrogen bonding and its overall metabolic stability.[5][6] Its derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.[3][7]

Similarly, the five-membered triazole ring, existing as either 1,2,3- or 1,2,4-triazole isomers, is a highly sought-after pharmacophore.[4] It acts as a bioisostere for amide or ester groups, offering improved metabolic stability and serving as a rigid linker to orient substituents for optimal target binding.[8] Triazole-containing compounds have demonstrated significant therapeutic applications, from antifungal agents like fluconazole to anticancer drugs such as letrozole.[2][4]

The strategic hybridization of the pyridine and triazole moieties is driven by the hypothesis that combining these two privileged scaffolds will yield synergistic effects, leading to the discovery of novel drug candidates with superior efficacy and drug-like properties.[1][8] This guide explores the chemical synthesis, biological activities, and therapeutic promise of this potent molecular combination.

Core Synthetic Strategies

The construction of pyridine-containing triazoles is primarily achieved through two robust and versatile synthetic approaches, depending on the desired triazole isomer.

2.1. Synthesis of 1,2,4-Triazole-Pyridine Hybrids

A prevalent and efficient method for synthesizing 1,2,4-triazole-pyridine derivatives begins with a readily available pyridine carbohydrazide, such as nicotinohydrazide or isonicotinohydrazide.[1][2] The synthesis typically proceeds through a multi-step sequence involving the formation of a key 5-mercapto-1,2,4-triazole intermediate, which is then functionalized to produce a library of diverse compounds.[2][9]

The general pathway involves:

-

Dithiocarbazate Formation: Reaction of the pyridine carbohydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield a potassium dithiocarbazate salt.[1][2]

-

Triazole Ring Cyclization: The dithiocarbazate intermediate is cyclized, often by heating with hydrazine hydrate or ammonia solution, which results in the formation of the 5-mercapto-1,2,4-triazole ring.[1][2][10]

-

S-Alkylation/Arylation: The final step involves the reaction of the mercapto group with various electrophiles, such as substituted benzyl halides or alkyl halides, to introduce diverse substituents and generate the target hybrid molecules.[1][2][9]

Caption: General workflow for synthesizing 1,2,4-triazole-pyridine hybrids.

2.2. Synthesis of 1,2,3-Triazole-Pyridine Hybrids via Click Chemistry

The synthesis of 1,2,3-triazole-pyridine hybrids is elegantly achieved using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[11] This approach is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.

The strategy requires two key building blocks:

-

A Pyridine-Containing Azide: Prepared from a corresponding pyridine halide or amine.

-

A Terminal Alkyne: Containing the other desired molecular fragment.

Alternatively, a pyridine-containing alkyne can be reacted with an appropriate azide. The two components are then joined together in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[12]

Caption: "Click Chemistry" approach for synthesizing 1,2,3-triazole-pyridine hybrids.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Pyridine-triazole hybrids have been extensively evaluated for a range of biological activities, demonstrating their potential as versatile therapeutic agents.

3.1. Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of pyridine-triazole compounds against various human cancer cell lines.[1][13][14]

Studies have shown that these hybrids can exhibit IC₅₀ values in the nanomolar to low micromolar range, often outperforming standard chemotherapeutic drugs like cisplatin in vitro.[13] For instance, certain 2-pyridone-based analogues incorporating a triazole moiety demonstrated remarkable potency against lung (A549) and breast (MCF-7) cancer cells, with IC₅₀ values as low as 8–15 nM.[13]

Structure-Activity Relationship (SAR) Insights:

-

Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the core scaffold play a critical role in modulating anticancer activity. Electron-withdrawing groups (e.g., -NO₂, -Br, -Cl) generally enhance cytotoxicity, whereas electron-donating groups (e.g., -OCH₃) tend to reduce it.[2][13]

-

Selectivity: Many potent compounds have shown a high selectivity index, being significantly more toxic to cancer cells than to normal, noncancerous cell lines, which suggests a favorable therapeutic window.[13][15]

-

Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of key signaling enzymes like EGFR kinase and p38 MAP kinase, as well as the induction of apoptosis.[10][13]

Caption: Simplified SAR for anticancer activity of pyridine-triazole hybrids.

Table 1: Selected Anticancer Activity of Pyridine-Triazole Derivatives

| Compound Class | Substituent | Cancer Cell Line | IC₅₀ Value | Reference |

| Pyridone-Triazole | 4-NO₂ Phenyl | A549 (Lung) | ~8 nM | [13] |

| Pyridone-Triazole | 4-NO₂ Phenyl | MCF-7 (Breast) | ~15 nM | [13] |

| 1,2,4-Triazole-Pyridine | 4-Br Benzylthio | B16F10 (Melanoma) | ~41 µM | [1][2] |

| 1,2,4-Triazole-Pyridine | 2-Cl Benzylthio | B16F10 (Melanoma) | ~61 µM | [1][2] |

| Triazolo-Thiadiazole-Pyridine | 3,5-Dinitrophenyl | MCF-7 (Breast) | 110.4 µg/mL | [15] |

3.2. Antimicrobial Activity

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyridine-triazole hybrids have emerged as a promising scaffold.[8][16] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][17]